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Cat. No.: B1274934

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethylpiperidin-4-amine, a member of the 4-aminopiperidine class of compounds, is a
versatile chemical scaffold with emerging potential in various research and drug discovery
domains. While its direct therapeutic applications are still under investigation, its role as a key
building block in the synthesis of biologically active molecules is well-documented. This
technical guide provides an in-depth overview of the known and potential research applications
of 1-Ethylpiperidin-4-amine, detailing its chemical properties, synthesis protocols, and its role
in the development of novel therapeutics. Particular focus is given to its utility in the synthesis
of opioid receptor modulators, antifungal agents, and its potential as a scaffold for exploring
treatments for neurodegenerative diseases and proliferative disorders.

Introduction

The piperidine ring is a privileged scaffold in medicinal chemistry, present in a multitude of
approved drugs due to its favorable pharmacokinetic properties. The 4-aminopiperidine moiety,
in particular, serves as a crucial pharmacophore for interacting with a variety of biological
targets. 1-Ethylpiperidin-4-amine, with its specific N-ethyl substitution, offers a unique
combination of steric and electronic properties that can be exploited in rational drug design.
This document aims to consolidate the current knowledge on 1-Ethylpiperidin-4-amine and
stimulate further research into its potential applications.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1274934?utm_src=pdf-interest
https://www.benchchem.com/product/b1274934?utm_src=pdf-body
https://www.benchchem.com/product/b1274934?utm_src=pdf-body
https://www.benchchem.com/product/b1274934?utm_src=pdf-body
https://www.benchchem.com/product/b1274934?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1274934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Chemical and Physical Properties

1-Ethylpiperidin-4-amine is a cyclic amine with the molecular formula C7H16N2.[1][2] Its
chemical structure consists of a piperidine ring with an ethyl group attached to the nitrogen
atom (N1) and an amino group at the 4-position.

Property Value Reference
Molecular Formula C7H16N2 [1][2]
Molecular Weight 128.22 g/mol [1][2]
CAS Number 50534-45-7 [1112]
IUPAC Name 1-ethylpiperidin-4-amine [11[2]
SMILES CCN1CCC(CCI)N [1][2]
InChiKey UFETTXCVHFVMPU- (2]

UHFFFAOYSA-N

Synthesis of 1-Ethylpiperidin-4-amine

The synthesis of 1-Ethylpiperidin-4-amine can be achieved through several established
synthetic routes, with reductive amination being a common and efficient method.

Experimental Protocol: Reductive Amination of 1-
Ethylpiperidin-4-one

This protocol describes the synthesis of 1-Ethylpiperidin-4-amine from 1-Ethylpiperidin-4-one
and a nitrogen source, such as ammonia or an ammonia equivalent, via reductive amination.

Materials:
o 1-Ethylpiperidin-4-one
e Ammonia (or ammonium acetate)

¢ Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic
hydrogenation)
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e Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

e Acid catalyst (e.g., acetic acid, optional)

Procedure:

» Dissolve 1-Ethylpiperidin-4-one (1 equivalent) in the chosen anhydrous solvent.

e Add the nitrogen source (e.g., a solution of ammonia in methanol or ammonium acetate, 1.5-
2 equivalents).

 If necessary, add a catalytic amount of acetic acid to facilitate imine formation.

 Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine
intermediate.

o Slowly add the reducing agent (1.2-1.5 equivalents) to the reaction mixture. For catalytic
hydrogenation, the reaction is conducted under a hydrogen atmosphere in the presence of a
catalyst (e.g., Palladium on carbon).

» Continue stirring at room temperature for 12-24 hours.

» Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-
MS).

e Upon completion, quench the reaction by carefully adding water or a saturated aqueous
solution of sodium bicarbonate.

o Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

o Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure.

e The crude product can be purified by distillation or column chromatography to yield pure 1-
Ethylpiperidin-4-amine.
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Reductive amination synthesis of 1-Ethylpiperidin-4-amine.

Potential Research Applications

The 4-aminopiperidine scaffold is a versatile building block in medicinal chemistry. While direct
biological data for 1-Ethylpiperidin-4-amine is sparse, its utility can be inferred from studies

on closely related analogs.

Precursor for Opioid Receptor Modulators
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The 4-aminopiperidine core is a key structural feature of the potent synthetic opioid fentanyl
and its analogs. Although the direct precursor to fentanyl is N-phenethyl-4-anilinopiperidine, the
synthesis of various opioid receptor modulators often starts with simpler N-substituted 4-
aminopiperidines. The ethyl group in 1-Ethylpiperidin-4-amine can influence the
pharmacokinetic and pharmacodynamic properties of the final compound. Researchers can
utilize this building block to synthesize novel opioid ligands with potentially altered receptor
binding affinities, selectivities, and metabolic stabilities.

Scaffold for Antifungal Agents

Research into novel antifungal agents has identified the 4-aminopiperidine scaffold as a
promising starting point. Studies have shown that derivatives of 4-aminopiperidine can exhibit
potent antifungal activity by inhibiting ergosterol biosynthesis, a crucial pathway for fungal cell
membrane integrity.[3] While published research has focused on derivatives with larger N-
substituents (e.g., benzyl or phenethyl) and long alkyl chains at the 4-amino position, 1-
Ethylpiperidin-4-amine provides a valuable starting material for the synthesis of new libraries
of compounds to explore the structure-activity relationships (SAR) for antifungal activity. The
relatively small ethyl group allows for systematic modification to probe the optimal size and
lipophilicity of the N1-substituent.

Modulators of Sigma-1 (o1) Receptors

The ol receptor is a unique intracellular chaperone protein implicated in a variety of cellular
functions and is a target for the treatment of neurodegenerative diseases, pain, and cancer. A
study on 4-(2-aminoethyl)piperidine derivatives as ol receptor ligands found that introducing
an ethyl group at the piperidine nitrogen resulted in a considerably lower affinity for the ol
receptor compared to a methyl group.[4] This finding, while indicating lower potency for this
specific scaffold, provides a crucial data point for researchers designing ol receptor ligands. It
highlights the sensitivity of the receptor's binding pocket to the size of the N-alkyl substituent
and suggests that 1-Ethylpiperidin-4-amine could be used to generate ligands with tuned
affinity or as a negative control in binding studies.
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CNS Drug Discovery

The piperidine scaffold is prevalent in many centrally acting drugs due to its ability to cross the
blood-brain barrier. 1-Ethylpiperidin-4-amine can serve as a starting point for the
development of novel CNS agents targeting various receptors, such as dopamine, serotonin,
and muscarinic receptors. The N-ethyl group can influence the lipophilicity and overall

pharmacological profile of the resulting molecules.
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Conclusion
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1-Ethylpiperidin-4-amine is a valuable and versatile chemical entity with significant potential
in medicinal chemistry and drug discovery. While direct biological activity data for the
compound itself is limited, its utility as a synthetic intermediate for creating diverse libraries of
bioactive molecules is evident. Its established role in the synthesis of opioid analogs, coupled
with the emerging potential of the 4-aminopiperidine scaffold in developing antifungal and CNS-
active agents, positions 1-Ethylpiperidin-4-amine as a compound of interest for further
investigation. This technical guide provides a foundation for researchers to explore and exploit
the properties of this scaffold in the rational design of novel therapeutics. Future research
should focus on a more thorough characterization of the pharmacological profile of 1-
Ethylpiperidin-4-amine and its simple derivatives to better understand its intrinsic biological
activities and to guide the development of more complex and potent drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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